molecular formula C13H18O3 B3025631 (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione CAS No. 64053-02-7

(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione

Cat. No. B3025631
CAS RN: 64053-02-7
M. Wt: 222.28 g/mol
InChI Key: IFSUJJKLAULFLL-ORXSELOVSA-N
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Description

The compound is a complex organic molecule. Organic molecules like this often have interesting properties and can be found in various fields such as medicine, materials science, and more .


Chemical Reactions Analysis

The chemical reactions a compound can undergo are largely determined by its structure. Without specific information on the structure of this compound, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, vapor pressure, and more can be determined through various experimental methods .

Scientific Research Applications

Optical Properties and Dipole Moments

  • A study investigated the optical properties of a similar molecule, 4-methyl-9-(3-oxobutanoyl)-2H,8H-pyrano[2,3-f]chromene-2,8-dione, revealing significant shifts in absorption and fluorescence spectra with changing solvent polarity. This provides insights into the dipole moments in both ground and excited states, indicating applications in understanding molecular behavior in different environments (Al-Kawkabani et al., 2017).

Synthesis and Structural Analysis

  • Novel scaffolds based on 2H,8H-pyrano[2,3-f]chromene-2,8-dione were synthesized, highlighting the molecular structure established through various analytical techniques. This synthesis technique could be significant for creating derivatives for potential applications in various fields (Al-Kawkabani et al., 2013).

Anticancer Potential

  • The synthesis and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives showed promising anticancer activities against various human cancer cell lines. This suggests potential applications in the development of new anticancer agents (Li Hongshuang et al., 2017).

Multicomponent Synthesis

  • A study demonstrated an efficient multicomponent synthesis of chromene derivatives, showing potential for the creation of medicinally promising compounds through a tandem Michael addition-cyclization reaction (Boominathan et al., 2011).

Potential in Anti-COVID-19 Research

  • Tetrahydro-4H-chromene derivatives were synthesized and evaluated as potential inhibitors of the SARS-CoV-2 main protease, suggesting an application in the development of anti-COVID-19 treatments (Mohareb & Abdo, 2021).

Antimicrobial Activity

  • Chromeno pyrimidinone derivatives synthesized using a Brønsted acidic ionic liquid showed promising in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential applications in antimicrobial research (Banothu & Bavanthula, 2012).

Synthesis of Oxygen-Containing Heterocycles

  • Cyclohexan-1,3-dione derivatives, related to the compound , were used for synthesizing six-membered oxygen heterocycles, showing significant applications in creating bioactive molecules with potential anti-viral, anti-bacterial, and anti-cancer properties (Sharma et al., 2020).

Catalyzed Synthesis of Chromene Derivatives

  • Research on the catalyzed synthesis of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones demonstrated a novel approach to creating these compounds, which could be relevant for various pharmaceutical applications (Saeedi et al., 2021).

Safety And Hazards

The safety and hazards of a compound are important considerations, especially in industrial settings or when the compound is used as a drug .

Future Directions

The future directions for a compound can vary widely depending on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, exploration of potential uses, and more .

properties

IUPAC Name

(4aS,6aR,9aR,9bR)-6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13-7-6-10-8(2-5-12(15)16-10)9(13)3-4-11(13)14/h8-10H,2-7H2,1H3/t8-,9-,10+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSUJJKLAULFLL-ORXSELOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@H]([C@H]1CCC2=O)CCC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335383
Record name (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione

CAS RN

64053-02-7
Record name (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 2
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 3
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 4
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 5
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Reactant of Route 6
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione

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